molecular formula C12H16INO2 B3852069 2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol

2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B3852069
M. Wt: 333.16 g/mol
InChI Key: FAWCFUVNNNBWJE-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol is a synthetic organic compound that features a phenolic core substituted with iodine, methoxy, and pyrrolidinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol typically involves the iodination of a methoxy-substituted phenol followed by the introduction of the pyrrolidinylmethyl group. A common synthetic route includes:

    Iodination: The starting material, 6-methoxyphenol, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Pyrrolidinylmethylation: The iodinated intermediate is then reacted with pyrrolidine and formaldehyde under basic conditions to introduce the pyrrolidinylmethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to a quinone derivative.

    Reduction: The iodine substituent can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the pyrrolidinylmethyl group may enhance its binding affinity to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-methoxyphenol: Lacks the pyrrolidinylmethyl group, which may reduce its biological activity.

    6-Methoxy-4-(pyrrolidin-1-ylmethyl)phenol: Lacks the iodine substituent, which may alter its reactivity and binding properties.

Uniqueness

2-Iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both iodine and pyrrolidinylmethyl groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-iodo-6-methoxy-4-(pyrrolidin-1-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-16-11-7-9(6-10(13)12(11)15)8-14-4-2-3-5-14/h6-7,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWCFUVNNNBWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCCC2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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